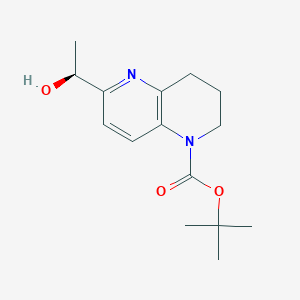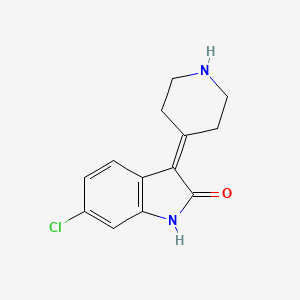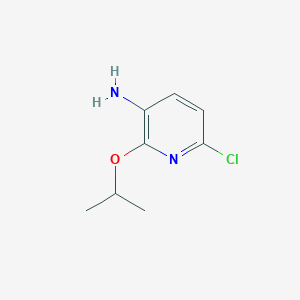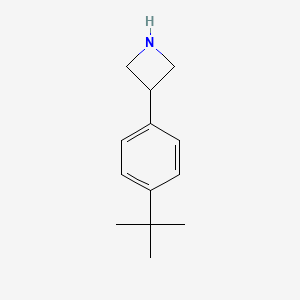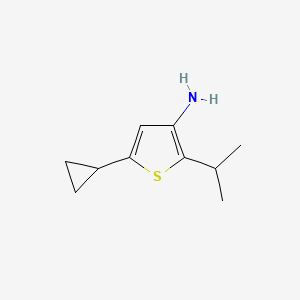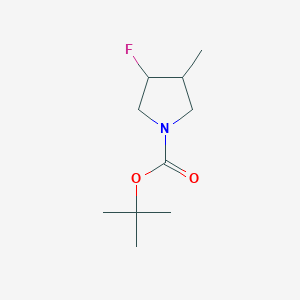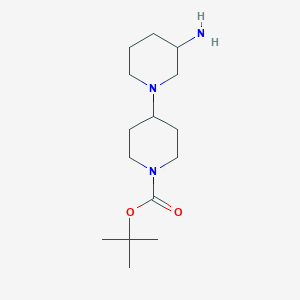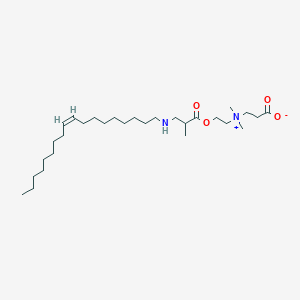
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features both imidazole and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid typically involves the coupling of an imidazole derivative with a thiophene derivative, followed by the introduction of the boronic acid group. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings .
科学研究应用
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The imidazole and thiophene rings also contribute to its reactivity and ability to participate in various chemical reactions .
相似化合物的比较
Similar Compounds
(5-(1H-Imidazol-1-yl)thiophen-2-yl)boronic acid: Unique due to the presence of both imidazole and thiophene moieties.
Thiophene-2-boronic acid: Lacks the imidazole ring, making it less versatile in certain reactions.
Imidazole-4-boronic acid: Lacks the thiophene ring, which can limit its applications in materials science.
Uniqueness
This compound is unique due to its combination of imidazole and thiophene rings, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials with specific properties .
属性
分子式 |
C7H7BN2O2S |
|---|---|
分子量 |
194.02 g/mol |
IUPAC 名称 |
(5-imidazol-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5,11-12H |
InChI 键 |
VFIROEWWPTYCFG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)N2C=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


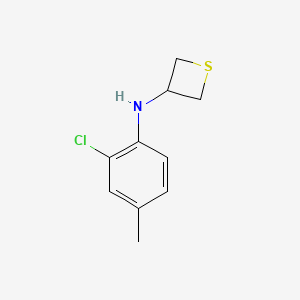
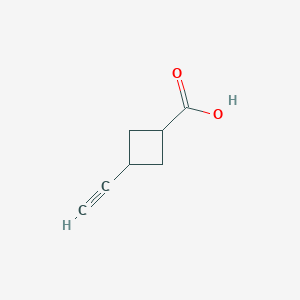
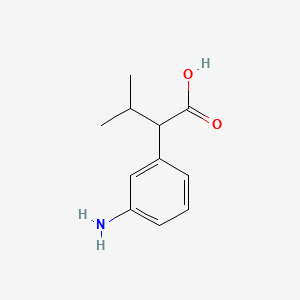
![8-(tert-Butoxycarbonyl)-3-fluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13332726.png)
![4-Chloro-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13332728.png)
